molecular formula C12H16F3NO B13999179 N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine CAS No. 65754-13-4

N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine

Cat. No.: B13999179
CAS No.: 65754-13-4
M. Wt: 247.26 g/mol
InChI Key: JYWQHQRRMWGTNS-UHFFFAOYSA-N
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Description

N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group, a tert-butyl group, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine typically involves multiple steps. One common approach is the nitration of a suitable aromatic precursor, followed by reduction to form an amine. The final step involves the formation of the hydroxylamine functional group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The hydroxylamine group can participate in redox reactions, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine is unique due to the combination of its trifluoromethyl and hydroxylamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine (abbreviated as NTBHA) is a compound that has garnered attention for its unique structural characteristics and potential biological applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

NTBHA has a molecular formula of C₁₂H₁₆F₃NO and a molecular weight of 247.26 g/mol. The compound features a hydroxylamine functional group, characterized by the nitrogen atom bonded to a hydroxyl group (-OH) and an alkyl group. The presence of the trifluoromethyl group enhances its lipophilicity, potentially allowing it to interact effectively with various biological targets.

Antimicrobial Properties

Research indicates that NTBHA exhibits significant antimicrobial activity. The trifluoromethyl group contributes to its enhanced interaction with microbial membranes, making it effective against various bacterial strains. In studies, NTBHA demonstrated a minimum inhibitory concentration (MIC) against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Microbial Strain MIC (µg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid production

The bactericidal action was confirmed through assays that measured the compound's ability to inhibit biofilm formation, which is crucial in treating chronic infections .

Anticancer Activity

NTBHA has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to participate in redox reactions is thought to influence cellular signaling pathways related to cancer progression.

A study highlighted the effect of NTBHA on various cancer cell lines, revealing that it inhibited cell proliferation significantly:

Cell Line IC₅₀ (µM) Effect
MCF-7 (Breast Cancer)20Induction of apoptosis
HeLa (Cervical Cancer)15Cell cycle arrest

These findings suggest that NTBHA could be further explored as a potential therapeutic agent in cancer treatment .

Antioxidant Properties

The antioxidant activity of NTBHA has been documented in various studies. It acts by scavenging free radicals and preventing oxidative damage to cells. Notably, N-t-butyl hydroxylamine (NtBHA), a related compound, has shown promise in improving mitochondrial function and delaying senescence-associated changes in human fibroblasts.

In vitro experiments demonstrated that NTBHA could enhance proteasomal activity in treated cells compared to untreated controls:

Treatment Proteasomal Activity Increase (%)
NTBHA40
Control0

This suggests that NTBHA may play a role in cellular maintenance and longevity by mitigating oxidative stress .

Case Studies

  • Mitochondrial Function Improvement : In aged rat models, treatment with NTBHA resulted in improved mitochondrial respiratory control ratios, indicating enhanced energy metabolism and reduced age-related decline in cellular function .
  • Cancer Cell Proliferation Inhibition : A study involving human cancer cell lines showed that NTBHA effectively reduced cell viability through mechanisms involving oxidative stress and apoptosis induction .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine?

  • Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, similar hydroxylamine derivatives are prepared using Pd/C catalysts under hydrogen gas (H₂) in ethanol, followed by purification via column chromatography . Key considerations include:

  • Solvent choice : Ethanol or dimethylformamide (DMF) for solubility.
  • Catalyst optimization : 10% Pd/C for efficient hydrogenation .
  • Purification : Use of silica gel chromatography to isolate the hydroxylamine product.

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer :

  • Handling : Use flame-retardant antistatic protective clothing and avoid inhalation of vapors. Electrostatic charge buildup must be prevented during transfer .
  • Storage : Refrigerate (2–8°C) in tightly sealed containers under inert gas (e.g., nitrogen). Avoid moisture and incompatible materials like strong oxidizing agents .

Q. What preliminary biological activity data exist for this compound?

  • Methodological Answer : In vitro assays using human lung fibroblasts (e.g., IMR90 cells) demonstrate delayed senescence at low concentrations (e.g., 10 µM). Key assays include:

  • Oxidative stress markers : Measure oxidation of 2′,7′-dichlorodihydrofluorescin (DCFH) to quantify reactive oxygen species (ROS) .
  • Glutathione ratios : Monitor GSH/GSSG levels via HPLC or enzymatic recycling assays .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to verify substituents (e.g., trifluoromethyl and tert-butyl groups) .
  • Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated vs. observed m/z) .

Advanced Research Questions

Q. How does the compound interact with mitochondrial targets to delay cellular senescence?

  • Methodological Answer : Mechanistic studies show it scavenges superoxide radicals in mitochondria:

  • Cytochrome c reduction assay : Monitor inhibition of superoxide-mediated reduction of cytochrome CFeIII\text{CFe}^{III} .
  • Aconitase activity : Measure age-dependent decay of mitochondrial aconitase, which is reversed by hydroxylamine treatment .
  • Mitochondrial membrane potential : Use rhodamine-123 accumulation assays to track changes .

Q. How can conflicting data on oxidative stress modulation be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions or cell type variability. Mitigate via:

  • Standardized ROS assays : Use DCFH in synchronized cell populations.
  • Dose-response curves : Test 1–100 µM ranges to identify biphasic effects.
  • Cross-validation : Compare results with alternative methods (e.g., electron paramagnetic resonance for direct radical detection) .

Q. What experimental design challenges arise in studying this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Stereochemical complexity : Use chiral chromatography or asymmetric synthesis to isolate enantiomers.
  • Functional group substitution : Synthesize analogs (e.g., replacing trifluoromethyl with chlorine) and compare bioactivity .
  • Computational modeling : Apply DFT calculations to predict electronic effects of substituents on radical-scavenging efficiency .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH stability : Conduct accelerated degradation studies in buffers (pH 3–9) at 40°C for 48 hours, followed by LC-MS to identify breakdown products.
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures .

Q. What evidence supports the hypothesis that the N-hydroxylamine moiety is critical for activity?

  • Methodological Answer : Compare analogs (e.g., N-benzyl or N-methyl hydroxylamines) in senescence assays:

  • Functional group deletion : Replace the hydroxylamine group with amines or amides and observe loss of activity .
  • Radical trapping : Use spin-trapping agents (e.g., PBN) to confirm hydroxylamine-mediated radical scavenging .

Q. How can researchers optimize in vivo models to study this compound’s effects on oxidative stress?

  • Methodological Answer :
  • Animal models : Use senescence-accelerated mice (SAMP8) with dose regimens of 10–50 mg/kg/day.
  • Biomarkers : Measure DNA damage (e.g., apurinic/apyrimidinic sites via comet assays) and mitochondrial function in tissues .
  • Pharmacokinetics : Track plasma half-life using LC-MS/MS to correlate exposure with efficacy .

Properties

CAS No.

65754-13-4

Molecular Formula

C12H16F3NO

Molecular Weight

247.26 g/mol

IUPAC Name

N-tert-butyl-N-[2-methyl-5-(trifluoromethyl)phenyl]hydroxylamine

InChI

InChI=1S/C12H16F3NO/c1-8-5-6-9(12(13,14)15)7-10(8)16(17)11(2,3)4/h5-7,17H,1-4H3

InChI Key

JYWQHQRRMWGTNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)N(C(C)(C)C)O

Origin of Product

United States

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